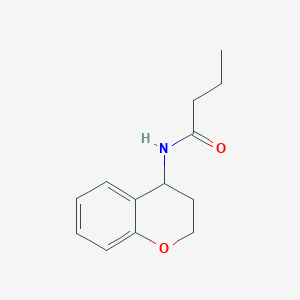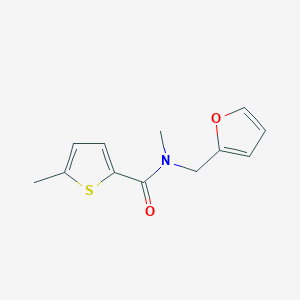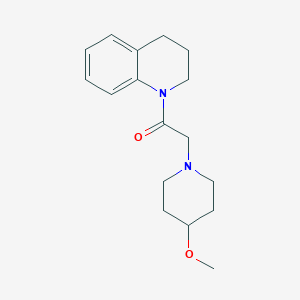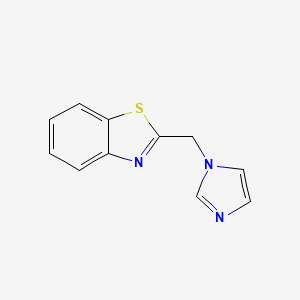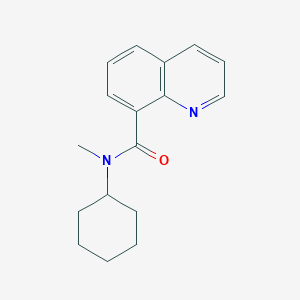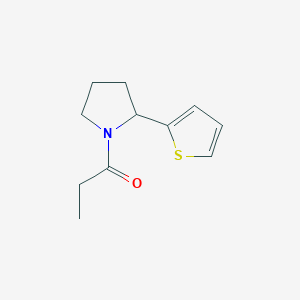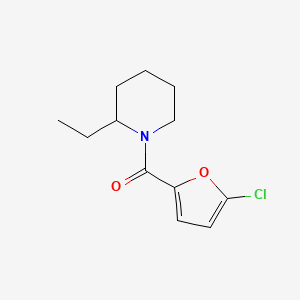
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone, also known as EFLEA, is a novel psychoactive substance that has recently gained attention in the scientific community. EFLEA is a synthetic compound that belongs to the group of cathinones, which are structurally similar to amphetamines. The purpose of
作用機序
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone works by increasing the levels of dopamine in the brain, which leads to increased stimulation of the central nervous system. It achieves this by inhibiting the reuptake of dopamine by the dopamine transporter, leading to an accumulation of dopamine in the synaptic cleft. This results in an increase in dopamine signaling, which can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. These include increased heart rate and blood pressure, as well as increased levels of dopamine and norepinephrine in the brain. In addition, (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to increase the release of serotonin, which is a neurotransmitter that is involved in regulating mood and emotions.
実験室実験の利点と制限
One of the advantages of using (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone is that it is a relatively new compound, and there is still much that is unknown about its effects on the brain and body.
将来の方向性
There are a number of future directions for research on (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Another area of interest is its potential use as a research tool for studying the role of dopamine in the brain. In addition, further research is needed to understand the long-term effects of (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone on the brain and body, as well as its potential for abuse and addiction.
Conclusion
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone is a novel psychoactive substance that has gained attention in the scientific community for its potential use in the treatment of various neurological and psychiatric disorders. It works by increasing the levels of dopamine in the brain, which leads to increased stimulation of the central nervous system. While (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has a number of advantages as a research tool, there is still much that is unknown about its effects on the brain and body. Further research is needed to fully understand the potential benefits and risks of (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone.
合成法
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including reductive amination and Mannich reaction. The most commonly used method involves the reaction of 2-ethylpiperidine with 5-chlorofuran-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques.
科学的研究の応用
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has been studied for its potential use in the treatment of various neurological and psychiatric disorders. In particular, it has been shown to have an affinity for the dopamine transporter, which is involved in regulating the levels of dopamine in the brain. This suggests that (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone may have therapeutic potential for disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse.
特性
IUPAC Name |
(5-chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-9-5-3-4-8-14(9)12(15)10-6-7-11(13)16-10/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSMHARLYPCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

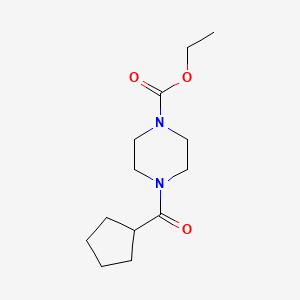
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
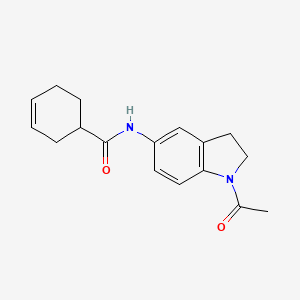
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
